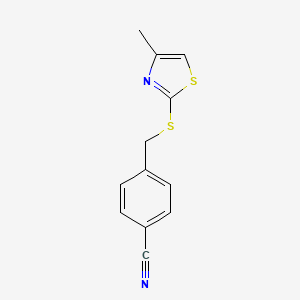![molecular formula C23H21N3O5 B14884265 1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline](/img/structure/B14884265.png)
1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)-L-proline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: This compound is characterized by its unique structure, which includes an imidazoisoquinoline core, a benzoyl group, and a proline derivative
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Imidazoisoquinoline Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the imidazoisoquinoline core.
Introduction of the Benzoyl Group: The benzoyl group is introduced through a Friedel-Crafts acylation reaction, using benzoyl chloride and a suitable Lewis acid catalyst.
Attachment of the Proline Derivative: The final step involves coupling the proline derivative to the imidazoisoquinoline-benzoyl intermediate using peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and automated peptide synthesizers can be employed to scale up the production process efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl group, where nucleophiles such as amines or thiols can replace the benzoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Applications De Recherche Scientifique
(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism of action of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
(3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid: can be compared with similar compounds such as:
Imidazoisoquinoline Derivatives: These compounds share the imidazoisoquinoline core but differ in their substituents, leading to variations in their chemical and biological properties.
Benzoyl-Proline Derivatives: Compounds with a benzoyl group and a proline derivative, which may have different biological activities depending on the nature of the substituents.
The uniqueness of (3-((S)-1,3-Dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)benzoyl)-L-prolinic acid lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C23H21N3O5 |
|---|---|
Poids moléculaire |
419.4 g/mol |
Nom IUPAC |
(2S)-1-[3-[(10aS)-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]benzoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C23H21N3O5/c27-20(24-10-4-9-18(24)22(29)30)15-7-3-8-17(11-15)26-21(28)19-12-14-5-1-2-6-16(14)13-25(19)23(26)31/h1-3,5-8,11,18-19H,4,9-10,12-13H2,(H,29,30)/t18-,19-/m0/s1 |
Clé InChI |
KGKXIHFHWCCXBH-OALUTQOASA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)[C@@H]4CC5=CC=CC=C5CN4C3=O)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4CC5=CC=CC=C5CN4C3=O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


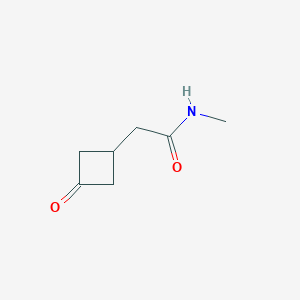

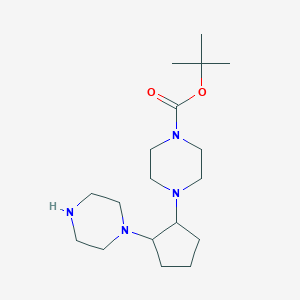
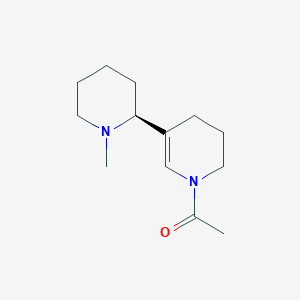
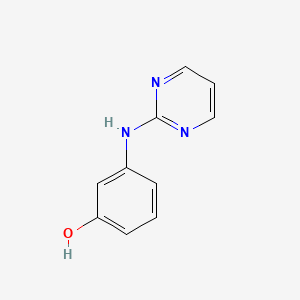
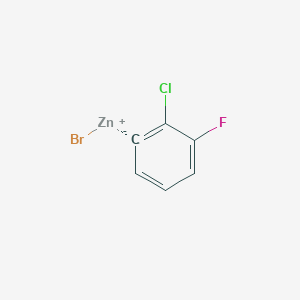
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)isonicotinamide](/img/structure/B14884221.png)
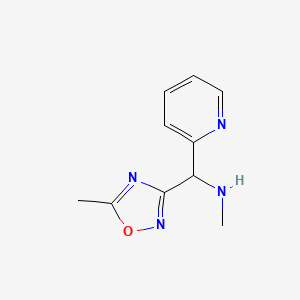

![ethyl 5-methoxy-3-{[(4-methyl-1,2,5-oxadiazol-3-yl)carbonyl]amino}-1H-indole-2-carboxylate](/img/structure/B14884244.png)

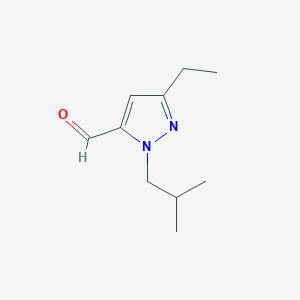
![1-[(Chloromethyl)sulfonyl]butane](/img/structure/B14884255.png)
